Cas no 2248283-46-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
- 2248283-46-5
- EN300-6520324
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- Inchi: 1S/C20H15N3O4/c1-12-17(13(2)22(21-12)14-8-4-3-5-9-14)20(26)27-23-18(24)15-10-6-7-11-16(15)19(23)25/h3-11H,1-2H3
- InChI Key: UJJPPEPNCWIQNA-UHFFFAOYSA-N
- SMILES: O(C(C1C(C)=NN(C2C=CC=CC=2)C=1C)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 361.10625597g/mol
- Monoisotopic Mass: 361.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520324-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 0.05g |
$263.0 | 2025-03-14 | |
| Enamine | EN300-6520324-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 0.1g |
$275.0 | 2025-03-14 | |
| Enamine | EN300-6520324-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 0.25g |
$288.0 | 2025-03-14 | |
| Enamine | EN300-6520324-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 0.5g |
$300.0 | 2025-03-14 | |
| Enamine | EN300-6520324-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 1.0g |
$314.0 | 2025-03-14 | |
| Enamine | EN300-6520324-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 2.5g |
$614.0 | 2025-03-14 | |
| Enamine | EN300-6520324-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 5.0g |
$908.0 | 2025-03-14 | |
| Enamine | EN300-6520324-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate |
2248283-46-5 | 95.0% | 10.0g |
$1346.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
Introduction to 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3,5-Dimethyl-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS No. 2248283-46-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate, identified by the CAS registry number 2248283-46, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of this compound is characterized by the presence of an isoindole moiety and a pyrazole ring system. These structural elements contribute to its stability and reactivity, making it a versatile building block for drug design. The isoindole group, with its conjugated double bonds, plays a crucial role in modulating the electronic properties of the molecule. Similarly, the pyrazole ring system is known for its ability to form hydrogen bonds and participate in various bioisosteric replacements.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a variety of strategies, including multi-component reactions and catalytic processes, to achieve high yields and purity levels. These methods not only enhance the scalability of production but also ensure that the compound meets stringent quality control standards required for pharmaceutical applications.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that it exhibits selective inhibition of kinases involved in cell proliferation and survival pathways. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.
The application of computational chemistry tools has further expanded our understanding of this compound's properties. Molecular docking studies have revealed its binding affinities to various protein targets, providing insights into its mechanism of action. Furthermore, pharmacokinetic modeling has predicted favorable absorption and distribution profiles, which are critical for drug efficacy.
In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-yl 3,5-dimethyl-1-phenyl-pyrazole-4-carboxylate, with CAS No. 2248283 strong>, represents a significant advancement in medicinal chemistry. Its unique structure, coupled with cutting-edge research findings, positions it as a valuable asset in the development of novel therapeutic agents.
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